molecular formula C24H40O5 B12410285 (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B12410285
M. Wt: 413.6 g/mol
InChI Key: DKPMWHFRUGMUKF-DEXDLCLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The general synthetic route can be outlined as follows:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions. This involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Functional Group Modifications: Hydroxyl groups are introduced through oxidation reactions, while the pentanoic acid side chain is attached via esterification followed by hydrolysis.

    Final Purification: The final compound is purified using chromatographic techniques to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the stereochemical integrity. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

In biology, the compound can be used to study the effects of deuterium on biological systems. Deuterium-labeled compounds are often used in metabolic studies to trace the pathways of biochemical reactions.

Medicine

In medicine, the compound has potential applications as a drug or drug precursor. Its unique structure and stereochemistry may impart specific biological activities, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of deuterium-labeled pharmaceuticals and other specialty chemicals. Its stability and unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of deuterium can affect the rate of biochemical reactions, providing insights into reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar in structure but lacks deuterium atoms and has different functional groups.

    Testosterone: Shares the cyclopenta[a]phenanthrene core but has different substituents and stereochemistry.

    Estradiol: Another steroid with a similar core structure but different functional groups and stereochemistry.

Uniqueness

The uniqueness of (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its deuterium content and specific stereochemistry. These features make it distinct from other similar compounds and provide unique properties that can be exploited in various applications.

Properties

Molecular Formula

C24H40O5

Molecular Weight

413.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1/i8D2,12D2,14D

InChI Key

DKPMWHFRUGMUKF-DEXDLCLWSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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